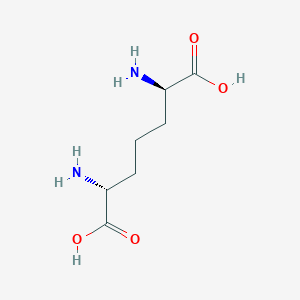
(2R,6R)-2,6-diaminoheptanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,6R)-2,6-diaminoheptanedioic acid, also known as L-2,6-diaminopimelic acid (L-DAP), is an important amino acid found in bacterial cell walls. It is a key component of the peptidoglycan layer, which provides structural support and protection to bacterial cells. L-DAP is also a precursor to lysine biosynthesis in some bacteria. In recent years, L-DAP has gained attention as a potential biomarker for bacterial infections and as a target for antibacterial drug development.
Applications De Recherche Scientifique
Antibacterial and Herbicide Potential
- Enzyme Inhibition in Bacterial Lysine Biosynthesis : A study focused on the stereoselective synthesis of various derivatives of 2,6-diaminoheptanedioic acid, including (2R,6R)-2,6-diaminoheptanedioic acid. This research highlighted the potential of these compounds to specifically inhibit enzymes in the diaminopimelate pathway, which is crucial for L-lysine biosynthesis in bacteria. Such inhibition could lead to the development of selective antibacterial agents or herbicides (Bold et al., 1992).
Pharmacology
- Neuropeptide Y (NPY) Y4 Receptor Agonists : A derivative of (2R,6R)-2,6-diaminoheptanedioic acid was studied for its pharmacological properties. This research found that certain diastereomers of this compound acted as high-affinity agonists for the Y4 receptor, a subtype of the Neuropeptide Y receptor, which could have implications in various therapeutic areas (Kuhn et al., 2016).
Stereochemical Studies
- Determination of Chirality Sense : Research on the enantiomers of 2,6-adamantanediol provided insights into the chirality of similar compounds. This study helped in understanding the (2R,6R) and (2S,6S) configurations of compounds like 2,6-diaminoheptanedioic acid, contributing to the broader field of stereochemistry (Gerlach, 1985).
Biocatalysis and Bioremediation
- Microbial Production of Chiral Compounds : A study on the microbial production of (2R,3R)-2,3-butanediol, a compound structurally related to 2,6-diaminoheptanedioic acid, highlighted the potential of using engineered microbial pathways for producing valuable chiral compounds for industrial applications. This research might provide a framework for similar production strategies for compounds like (2R,6R)-2,6-diaminoheptanedioic acid (Xie et al., 2017).
Propriétés
Numéro CAS |
17121-19-6 |
|---|---|
Nom du produit |
(2R,6R)-2,6-diaminoheptanedioic acid |
Formule moléculaire |
C7H14N2O4 |
Poids moléculaire |
190.2 g/mol |
Nom IUPAC |
(2R,6R)-2,6-diaminoheptanedioic acid |
InChI |
InChI=1S/C7H14N2O4/c8-4(6(10)11)2-1-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/t4-,5-/m1/s1 |
Clé InChI |
GMKMEZVLHJARHF-RFZPGFLSSA-N |
SMILES isomérique |
C(C[C@H](C(=O)[O-])[NH3+])C[C@H](C(=O)[O-])[NH3+] |
SMILES |
C(CC(C(=O)O)N)CC(C(=O)O)N |
SMILES canonique |
C(CC(C(=O)[O-])[NH3+])CC(C(=O)[O-])[NH3+] |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




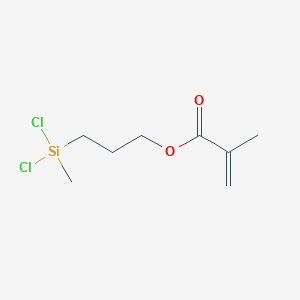


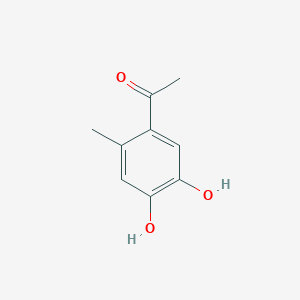

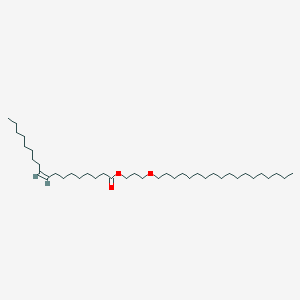
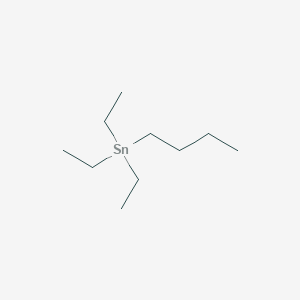
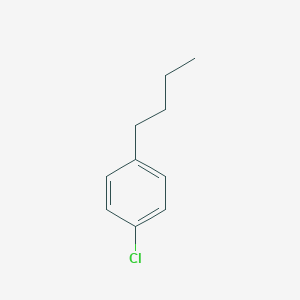

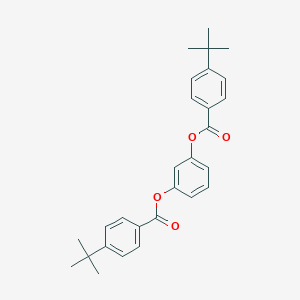


![[1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II)](/img/structure/B102234.png)